molecular formula C8H11BrN2O2 B1521723 1-Boc-4-bromopyrazole CAS No. 1150271-23-0

1-Boc-4-bromopyrazole

Cat. No. B1521723
M. Wt: 247.09 g/mol
InChI Key: IQEFCRDQVLIADR-UHFFFAOYSA-N
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Description

1-Boc-4-bromopyrazole is a useful research chemical . It is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

1-Boc-4-bromopyrazole is synthesized from 4-Bromopyrazole . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of 1-Boc-4-bromopyrazole is C8H11BrN2O2 . Its molecular weight is 247.09 .

Scientific Research Applications

Experimental SAD Phasing and Hot-spot Identification 1-Boc-4-bromopyrazole has been utilized in experimental phase determination by single-wavelength anomalous dispersion (SAD) in protein crystallography. Its ability to bind to various small molecule binding hot spots in target proteins facilitates this application. The affordability and safety of 1-Boc-4-bromopyrazole make it a valuable addition to the toolkit of protein crystallographers (Bauman, Harrison, & Arnold, 2016).

Corrosion Inhibition Research has explored the use of heterocyclic diazoles, including 1-Boc-4-bromopyrazole, as corrosion inhibitors for iron in acidic conditions. These studies have shown that such compounds can effectively decrease corrosion rates, suggesting their potential application in protecting metal surfaces (Babić-Samardžija et al., 2005).

Drug Discovery and Medicinal Chemistry 1-Boc-4-bromopyrazole serves as a key intermediate in the synthesis of various compounds used in drug discovery and medicinal chemistry. For instance, it has been used in the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are commonly employed intermediates in these fields (Havel et al., 2018).

Safety And Hazards

1-Boc-4-bromopyrazole is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 4-bromopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEFCRDQVLIADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671975
Record name tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-bromopyrazole

CAS RN

1150271-23-0
Record name tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-bromopyrazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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